

Navigating the NASH Landscape: A Comparative Guide to Irafamdastat and Alternative Therapies

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Compound of Interest

Compound Name: *Irafamdastat*

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The quest for an effective treatment for non-alcoholic steatohepatitis (NASH) has led to a dynamic and complex clinical trial landscape. While numerous therapeutic agents are under investigation, definitive successes have been elusive. This guide provides a comparative overview of the available clinical trial data for prominent NASH drug candidates and introduces **Irafamdastat**, a novel agent with a distinct mechanism of action, in the context of the current therapeutic pipeline.

Irafamdastat: A Novel Approach to NASH

Irafamdastat (formerly BMS-986368) is an investigator drug that acts as a dual inhibitor of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). This mechanism of action is being explored for its potential to address the inflammatory and metabolic dysregulation characteristic of NASH. By inhibiting FAAH and MAGL, **Irafamdastat** may modulate the endocannabinoid system and related lipid signaling pathways, which are implicated in liver inflammation and fibrosis.

Currently, there is a lack of publicly available clinical trial data for **Irafamdastat** specifically in the context of NASH. Phase 1 trials in healthy volunteers have been completed, and Phase 2 trials are underway for other indications, including Alzheimer's Disease and Multiple Sclerosis. The scientific community awaits the release of data from NASH-specific trials to evaluate its potential efficacy and safety in this patient population.

Comparative Analysis of Alternative NASH Therapies

To provide a benchmark for the evaluation of future **Irafamdistat** data, this guide summarizes the clinical trial results for several other key therapeutic agents that have been investigated for NASH. The following tables present a quantitative comparison of their performance in pivotal clinical trials.

Histological Improvement in NASH

A primary endpoint in many NASH clinical trials is the improvement in the NAFLD Activity Score (NAS) without the worsening of fibrosis. The NAS is a composite score that evaluates the degree of steatosis, lobular inflammation, and hepatocellular ballooning.

Drug	Trial	Dosage	% of Patients with ≥ 2 -point NAS Improvement (No Worsening of Fibrosis)	% of Placebo Patients with ≥ 2 -point NAS Improvement (No Worsening of Fibrosis)	p-value
Obeticholic Acid	FLINT[1][2]	25 mg	45%[1]	21%[1]	0.0002[1]
Elafibranor	GOLDEN[3][4]	120 mg	19% (post-hoc)[4]	12%[4]	0.045[4]
Cenicriviroc	CENTAUR[5]	150 mg	Not Met (Primary Endpoint)	-	-
Selonsertib	STELLAR-4[6][7][8]	18 mg	14.4%	12.8%	0.56[6]
Selonsertib	STELLAR-4[6][7][8]	6 mg	12.5%	12.8%	1.00[6]

Improvement in Liver Fibrosis

Another critical endpoint in NASH trials is the improvement of liver fibrosis, a key predictor of long-term outcomes.

Drug	Trial	Dosage	% of Patients with ≥ 1 -stage Fibrosis Improvement (No Worsening of NASH)	% of Placebo Patients with ≥ 1 -stage Fibrosis Improvement (No Worsening of NASH)	p-value
Obeticholic Acid	FLINT[1]	25 mg	35%[1]	19%[1]	0.04[1]
Obeticholic Acid	REGENERAT E (Interim)[9]	25 mg	23.1%[9]	11.9%	0.0002[9]
Cenicriviroc	CENTAUR[5][10]	150 mg	20% (Year 1)	10% (Year 1)	<0.05
Selonsertib	STELLAR-4[6][7][8]	18 mg	14.4%[6]	12.8%[6]	0.56[6]
Selonsertib	STELLAR-4[6][7][8]	6 mg	12.5%[6]	12.8%[6]	1.00[6]

Experimental Protocols

Understanding the methodologies of these key clinical trials is crucial for interpreting their results and for designing future studies.

FLINT Trial (Obeticholic Acid)

- Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[1][2][11]

- Participants: 283 adult patients with a liver biopsy showing definite or borderline NASH and a NAFLD Activity Score (NAS) of at least 4.[\[2\]](#)[\[12\]](#)
- Intervention: Patients were randomized to receive either 25 mg of obeticholic acid or a placebo daily for 72 weeks.[\[1\]](#)
- Primary Outcome: Improvement in liver histology, defined as a decrease in the NAS by at least 2 points without any worsening of fibrosis.[\[2\]](#)[\[12\]](#)

GOLDEN Trial (Elafibranor)

- Study Design: An international, randomized, double-blind, placebo-controlled trial.[\[13\]](#)
- Participants: 276 patients with biopsy-proven NASH without cirrhosis.[\[3\]](#)
- Intervention: Patients were randomized to receive elafibranor 80 mg, 120 mg, or placebo daily for 52 weeks.[\[3\]](#)[\[13\]](#)
- Primary Outcome: Resolution of NASH without worsening of fibrosis.[\[13\]](#)

CENTAUR Trial (Cenicriviroc)

- Study Design: A randomized, double-blind, multinational, phase 2b study.[\[5\]](#)
- Participants: 289 adult subjects with NASH, a NAS ≥ 4 , and liver fibrosis (stages 1-3).[\[5\]](#)[\[10\]](#)
- Intervention: Patients were randomly assigned to receive 150 mg of cenicriviroc or a placebo.[\[5\]](#)
- Primary Outcome: A ≥ 2 -point improvement in the NAS with no worsening of fibrosis at year 1.[\[5\]](#)

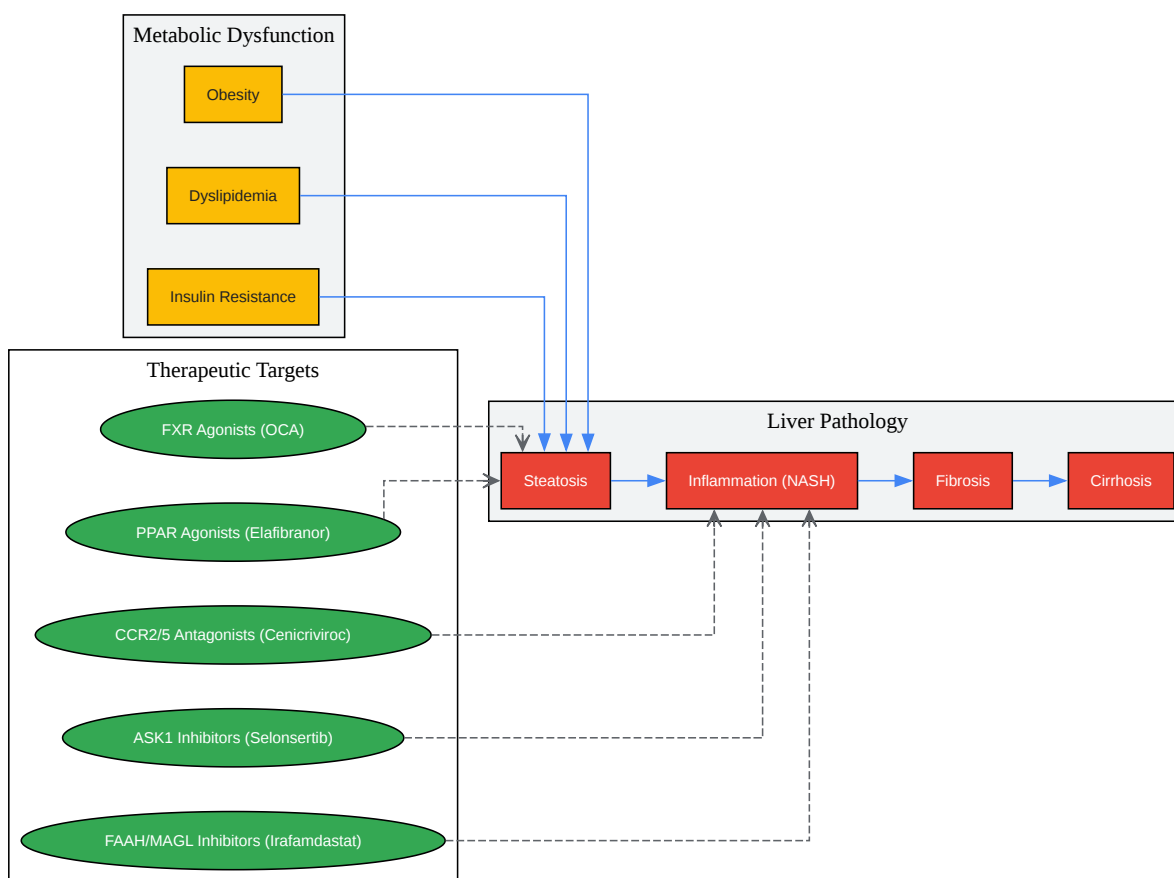
STELLAR-4 Trial (Selonsertib)

- Study Design: A Phase 3, randomized, double-blind, placebo-controlled study.[\[6\]](#)
- Participants: 877 patients with compensated cirrhosis (F4) due to NASH.[\[6\]](#)

- Intervention: Patients were randomized to receive selonsertib 18 mg, selonsertib 6 mg, or placebo once daily.[6]
- Primary Outcome: A \geq 1-stage histologic improvement in fibrosis without worsening of NASH at week 48.[6]

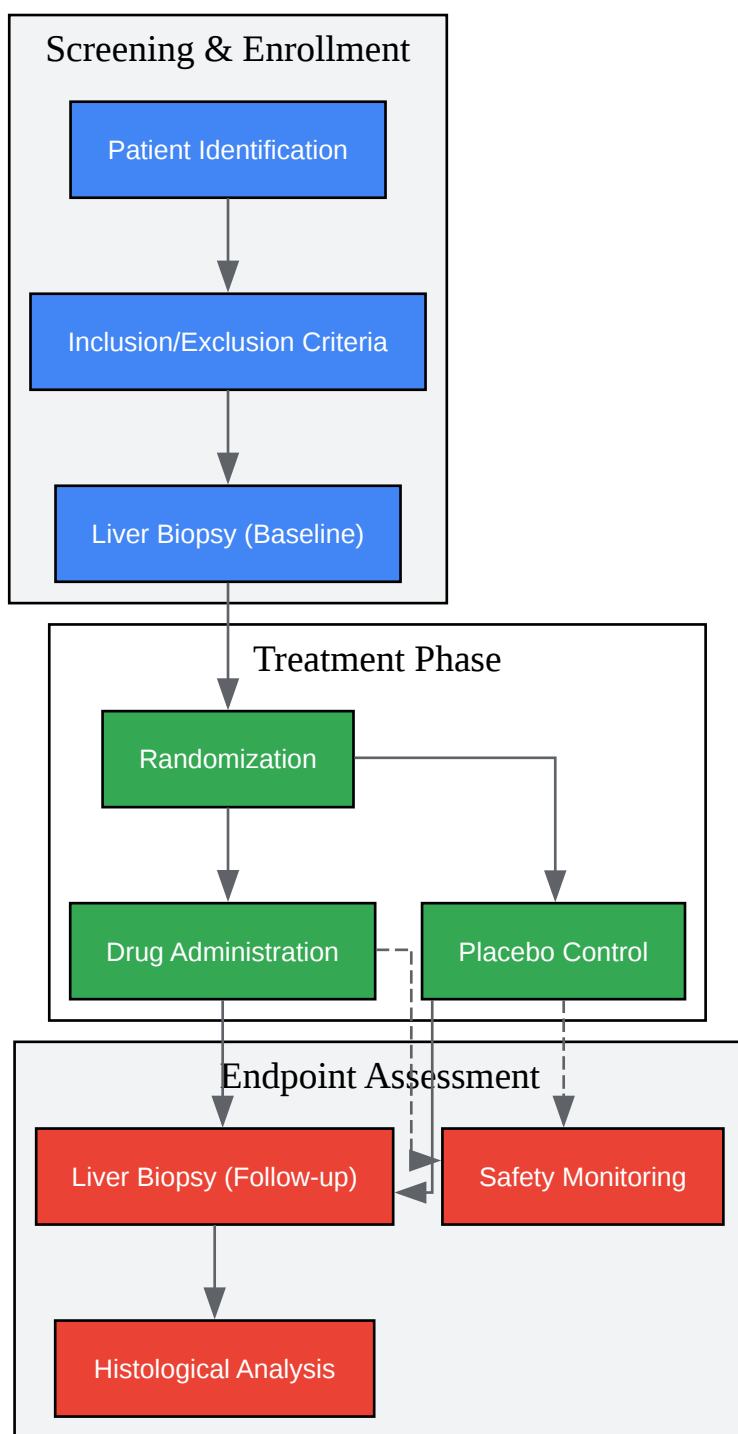
Visualizing the NASH Treatment Landscape

To further illustrate the complex interplay of factors in NASH and the points of intervention for these therapies, the following diagrams are provided.



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Caption: Progression of NASH and targets of various therapeutic agents.



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Caption: A generalized workflow for a NASH clinical trial.

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